Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
3-(Trifluoromethyl)phenylacetic acid: Used in the synthesis of various pharmaceuticals.
3-(Trifluoromethyl)phenol: Utilized in the production of agrochemicals and materials.
Uniqueness
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluoro and trifluoromethyl groups enhances its stability and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is a fluorinated organic compound with potential applications in medicinal chemistry. Its structure includes a trifluoromethyl group and a fluorinated aromatic ring, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C12H10F4O3
- Molecular Weight : 260.21 g/mol
- CAS Number : 870823-14-6
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : The reaction of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol, catalyzed by acids such as sulfuric acid or hydrochloric acid.
- Reflux Conditions : The mixture is refluxed to ensure complete esterification, often using continuous flow processes for industrial applications to enhance efficiency and yield.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its ability to interact with biological systems, potentially leading to the inhibition or activation of various pathways.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Research suggests that fluorinated compounds can exhibit enhanced antibacterial effects due to their lipophilic nature, which facilitates membrane penetration.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving reactive oxygen species (ROS) generation when combined with treatments like cold atmospheric plasma (CAP). This combination has shown synergistic effects in enhancing cytotoxicity against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Cytotoxicity Studies : A study demonstrated that pyrazolopyrimidinones combined with CAP exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects when used in combination therapies .
- Inhibition of Kinases : Similar fluorinated compounds have been reported to inhibit key kinases involved in cancer progression, such as PI3K and GSK-3. These kinases play critical roles in cell growth, differentiation, and survival .
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate due to its potential efficacy against various diseases, including cancer and infections. Its unique chemical properties make it a valuable building block for synthesizing more complex therapeutic agents.
Material Science
In addition to its biological applications, this compound is also being studied for its potential use in developing new materials with desirable properties such as thermal stability and resistance to degradation.
Properties
Molecular Formula |
C12H10F4O3 |
---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-10(18)6-9(17)7-4-3-5-8(11(7)13)12(14,15)16/h3-5H,2,6H2,1H3 |
InChI Key |
KGRBRTLFXGGCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
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